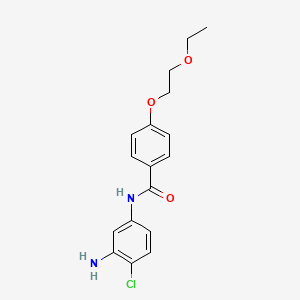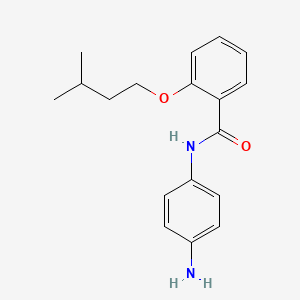
5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
The compound seems to be a derivative of triazole and pyrazole, which are both heterocyclic compounds . Triazoles are known for their use in various fields such as antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Facile Synthesis and Antimicrobial Activities: Novel derivatives of 5-Methyl-4-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for antimicrobial properties. The compounds showed potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
- Antimicrobial Agents Synthesis: A series of compounds related to the chemical structure demonstrated significant antimicrobial activity against various bacterial and fungal strains (Reddy, Rao, Kumar, & Nagaraj, 2010).
Analgesic and Antioxidant Activities
- Analgesic and Antioxidant Properties: Synthesized derivatives containing the pyrazole moiety showed notable in vivo analgesic and in vitro antioxidant activities (Karrouchi et al., 2016).
Chemical Synthesis and Transformations
- Synthesis and Transformations: The compound has been used as a base for synthesizing various functional derivatives and exploring further chemical transformations (Prokopenko et al., 2010).
Molecular Docking Studies
- Molecular Docking Analysis: Certain derivatives have been studied for their binding interactions with biological targets, suggesting potential inhibitory actions on specific enzymes or receptors (Nayak & Poojary, 2019).
Synthesis of New Chemical Entities
- Development of New Compounds: Research has focused on synthesizing new compounds using this compound as a starting point, leading to the discovery of novel chemical entities with potential biological activities (Fedotov et al., 2022).
Structural Characterization
- Structural Characterization: Detailed structural analysis of derivatives has been performed using techniques like X-ray crystallography, highlighting the molecular conformations and interactions (Portilla et al., 2007).
Antibacterial Activity
- Antibacterial Applications: Specific synthesized compounds have been evaluated for their antibacterial properties, showing effectiveness against various bacterial strains (Brahmayya et al., 2018).
Wirkmechanismus
Target of Action
It is known that azoles, a class of compounds to which this molecule belongs, often target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Based on the general behavior of azoles, it can be inferred that the compound likely interacts with its target by binding to the active site, thereby inhibiting the function of the enzyme .
Result of Action
Given the typical action of azoles, it can be inferred that the compound may lead to the disruption of fungal cell membrane integrity and function, resulting in the inhibition of fungal growth .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological functions . The interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . By inhibiting key enzymes and altering gene expression, this compound can reduce the production of pro-inflammatory cytokines and promote cell survival. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in inflammation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to high temperatures or extreme pH levels can lead to its degradation, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound include sustained inhibition of enzyme activity and modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and promoting cell survival . At high doses, it can lead to toxic effects, including liver and kidney damage. The threshold for these adverse effects varies depending on the species and the duration of exposure. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation and elimination . This compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its conversion into more water-soluble metabolites. These metabolites are then excreted through the kidneys. The interaction with metabolic enzymes can also influence the levels of other metabolites, leading to changes in metabolic flux and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound in specific tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, such as the mitochondria or the endoplasmic reticulum. These interactions can influence its activity and the overall cellular response.
Eigenschaften
IUPAC Name |
5-methyl-4-(1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-4-6(12-2-8-9-3-12)5(7(13)14)11-10-4/h2-3H,1H3,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPTAFMQJOAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


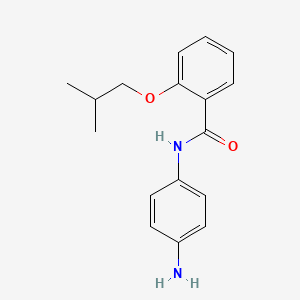
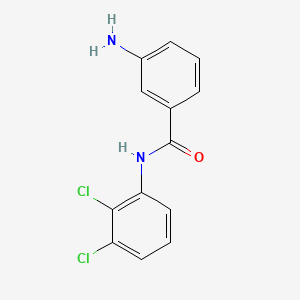


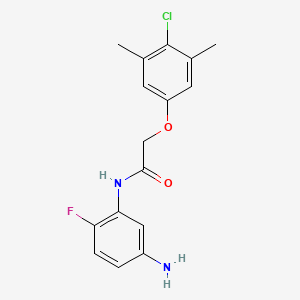

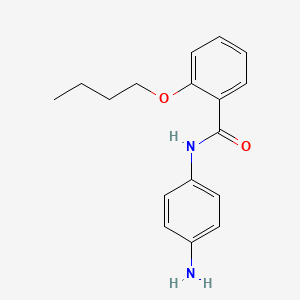
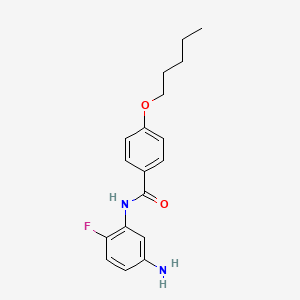

![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385131.png)
